Cas no 1506695-03-9 (2,2-dimethyl-3-sulfopropanoic acid)

2,2-dimethyl-3-sulfopropanoic acid 化学的及び物理的性質
名前と識別子
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- Propanoic acid, 3-(chlorosulfonyl)-2,2-dimethyl-
- 3-(Chlorosulfonyl)-2,2-dimethylpropanoic acid
- 2,2-dimethyl-3-sulfopropanoic acid
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- インチ: 1S/C5H9ClO4S/c1-5(2,4(7)8)3-11(6,9)10/h3H2,1-2H3,(H,7,8)
- InChIKey: ZTJNIXUKNKJEPU-UHFFFAOYSA-N
- SMILES: C(O)(=O)C(C)(C)CS(Cl)(=O)=O
2,2-dimethyl-3-sulfopropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-151345-0.05g |
2,2-dimethyl-3-sulfopropanoic acid |
1506695-03-9 | 0.05g |
$792.0 | 2023-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1414657-50mg |
3-(Chlorosulfonyl)-2,2-dimethylpropanoic acid |
1506695-03-9 | 95% | 50mg |
¥19958 | 2023-04-15 | |
Enamine | EN300-151345-1.0g |
2,2-dimethyl-3-sulfopropanoic acid |
1506695-03-9 | 1g |
$943.0 | 2023-06-06 | ||
Enamine | EN300-151345-1000mg |
2,2-dimethyl-3-sulfopropanoic acid |
1506695-03-9 | 1000mg |
$699.0 | 2023-09-27 | ||
Enamine | EN300-151345-100mg |
2,2-dimethyl-3-sulfopropanoic acid |
1506695-03-9 | 100mg |
$615.0 | 2023-09-27 | ||
Enamine | EN300-151345-250mg |
2,2-dimethyl-3-sulfopropanoic acid |
1506695-03-9 | 250mg |
$642.0 | 2023-09-27 | ||
Enamine | EN300-151345-2500mg |
2,2-dimethyl-3-sulfopropanoic acid |
1506695-03-9 | 2500mg |
$1370.0 | 2023-09-27 | ||
Enamine | EN300-151345-2.5g |
2,2-dimethyl-3-sulfopropanoic acid |
1506695-03-9 | 2.5g |
$1848.0 | 2023-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1414657-500mg |
3-(Chlorosulfonyl)-2,2-dimethylpropanoic acid |
1506695-03-9 | 95% | 500mg |
¥19543 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1414657-100mg |
3-(Chlorosulfonyl)-2,2-dimethylpropanoic acid |
1506695-03-9 | 95% | 100mg |
¥19393 | 2023-04-15 |
2,2-dimethyl-3-sulfopropanoic acid 関連文献
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
2,2-dimethyl-3-sulfopropanoic acidに関する追加情報
2,2-Dimethyl-3-sulfopropanoic Acid (CAS No. 1506695-03-9): A Comprehensive Overview
2,2-Dimethyl-3-sulfopropanoic acid (CAS No. 1506695-03-9) is a specialized organic compound gaining attention in industrial and research applications due to its unique sulfonic acid functionality and branched alkyl structure. This compound, often referred to by its systematic name or abbreviated as DMSPA, is a derivative of propanoic acid with a sulfonate group at the third carbon position and two methyl groups at the second carbon. Its molecular formula is C5H10O4S, and it exhibits properties that make it valuable in fields such as surfactant chemistry, bioconjugation, and material science.
The growing interest in sulfonated compounds like 2,2-dimethyl-3-sulfopropanoic acid stems from their water solubility, stability, and ability to act as intermediates in synthetic pathways. Researchers and manufacturers are increasingly exploring its potential in green chemistry applications, where eco-friendly and sustainable processes are prioritized. This aligns with current trends in bio-based materials and low-toxicity additives, which are highly searched topics in scientific databases and AI-driven platforms.
One of the key advantages of DMSPA is its role as a zwitterionic buffer or pH stabilizer in biochemical assays. Its sulfonate group provides excellent solubility in aqueous solutions, while the dimethyl substitution enhances steric stability. This makes it a candidate for use in protein purification and enzyme studies, where maintaining precise pH conditions is critical. Users frequently search for terms like "sulfonic acid buffers" or "zwitterionic compounds for biotechnology," highlighting the relevance of this compound in life sciences.
In the realm of material science, 2,2-dimethyl-3-sulfopropanoic acid is investigated for its potential in polymer modification. Its sulfonate group can introduce hydrophilicity to hydrophobic polymers, enabling applications in water-treatment membranes or anti-fouling coatings. Searches for "sulfonated polymer additives" or "improving polymer solubility" reflect the demand for such innovations. Additionally, its compatibility with ionic liquids and electrolyte systems makes it a subject of interest in energy storage research.
From a synthetic perspective, CAS No. 1506695-03-9 is often synthesized via sulfonation of dimethyl-substituted precursors or through oxidation of thiol intermediates. The compound’s purity and yield are critical for industrial applications, driving queries like "synthesis of sulfopropanoic acid derivatives" or "purification methods for sulfonates." Analytical techniques such as NMR spectroscopy and mass spectrometry are typically employed to characterize its structure and confirm its identity.
Environmental and regulatory considerations also play a role in the adoption of 2,2-dimethyl-3-sulfopropanoic acid. Unlike traditional sulfonates, its branched structure may offer improved biodegradability, a topic frequently searched under terms like "eco-friendly sulfonates" or "sustainable chemical alternatives." Regulatory compliance databases often feature questions about the REACH status or toxicity profiles of such compounds, underscoring the need for transparent data.
In summary, 2,2-dimethyl-3-sulfopropanoic acid (CAS No. 1506695-03-9) is a versatile compound with expanding applications across multiple disciplines. Its combination of sulfonic acid reactivity and steric hindrance from dimethyl groups makes it a valuable tool for researchers and industries alike. As demand grows for high-performance additives and sustainable chemicals, this compound is poised to remain a focal point in scientific and industrial discussions.
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